molecular formula C16H12ClN3O2 B4536908 2-CHLORO-N-{9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE

2-CHLORO-N-{9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE

Cat. No.: B4536908
M. Wt: 313.74 g/mol
InChI Key: DKIPGWHAODCQQC-UHFFFAOYSA-N
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Description

2-Chloro-N-{9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a]pyrimidin-4-one core structure, which is a fused bicyclic system containing both pyridine and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an appropriate diketone can yield the pyrido[1,2-a]pyrimidin-4-one core.

    N-Benzoylation: The final step involves the coupling of the chlorinated pyrido[1,2-a]pyrimidin-4-one with a benzoyl chloride derivative under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The pyrido[1,2-a]pyrimidin-4-one core can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms or the carbonyl group.

    Coupling Reactions: The benzamide moiety can engage in coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents on the benzene ring.

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus oxychloride

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: Palladium catalysts, boronic acids

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom

    Oxidation Products: Compounds with altered oxidation states of the core structure

    Coupling Products: Benzamide derivatives with additional substituents on the benzene ring

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Studies: It can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related compounds and their interactions with biological targets.

    Material Science: Its derivatives may find applications in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-{9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide would depend on its specific biological target. Generally, compounds with this core structure can interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, enzymatic assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the benzamide moiety but shares the core structure.

    N-Benzoyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but without the chlorine atom.

    4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives: Various derivatives with different substituents on the core structure.

Uniqueness

2-Chloro-N-{9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is unique due to the combination of the chlorine atom, the methyl group, and the benzamide moiety. This specific arrangement of functional groups can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-10-5-4-8-20-14(10)18-9-13(16(20)22)19-15(21)11-6-2-3-7-12(11)17/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIPGWHAODCQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-N-{9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
Reactant of Route 2
2-CHLORO-N-{9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
Reactant of Route 3
2-CHLORO-N-{9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
Reactant of Route 4
2-CHLORO-N-{9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-CHLORO-N-{9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
Reactant of Route 6
2-CHLORO-N-{9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE

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